molecular formula C10H12F3NO B13557936 3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL

3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL

Cat. No.: B13557936
M. Wt: 219.20 g/mol
InChI Key: SZDSETNDCNRZBB-UHFFFAOYSA-N
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Description

3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group on a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate trifluoromethyl-substituted benzaldehyde.

    Reduction: The benzaldehyde is reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The benzyl alcohol is then subjected to an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halogenating agents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups facilitate binding to active sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-OL: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.

    (1R,2S)-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: Contains two trifluoromethyl groups on the phenyl ring, leading to different chemical properties.

Uniqueness

3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-OL is unique due to the specific positioning of the trifluoromethyl group, which influences its reactivity and interaction with biological targets. This positional isomerism can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

3-amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-6-15/h1-4,9,15H,5-6,14H2

InChI Key

SZDSETNDCNRZBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)C(F)(F)F

Origin of Product

United States

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